molecular formula C15H14N2O2 B8717940 4-hydroxy-N'-[(4-methylphenyl)methylidene]benzohydrazide CAS No. 212575-51-4

4-hydroxy-N'-[(4-methylphenyl)methylidene]benzohydrazide

Cat. No. B8717940
Key on ui cas rn: 212575-51-4
M. Wt: 254.28 g/mol
InChI Key: CFSQHJXRIUXOIN-MHWRWJLKSA-N
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Patent
US09085550B2

Procedure details

To a solution of 4-hydroxy-benzoic acid hydrazide (0.3 g, 0.002 mol) in abs. EtOH (10 mL) and p-tolualdehyde (0.24 g, 0.002 mol) was added 1 drop of acetic acid. The reaction mixture was refluxed for 4 hours. The reaction mixture was cooling to room temperature and concentrated to remove solvent. The resulting residue was solidified by EtOAc to give white solid 0.49 g, in 96% yield, mp: 252.6° C. 1H NMR (CD3OD) δ 8.26 (s, 1H), 7.82 (d, 2H), 7.70 (d, 2H), 7.24 (d, 2H), 6.88 (d, 2H), 2.36 (s, 3H). 13C NMR (CDCl3) δ 166.8, 162.7, 150.0, 142.0, 132.0, 130.5, 128.8, 124.7, 116.3, 21.5. Anal. Calcd for C14H12N2O2: C, 69.99; H, 5.03; N, 11.66. Found: C, 70.01; H, 5.08; N, 11.73.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.24 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
solid
Yield
96%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([NH:8][NH2:9])=[O:7])=[CH:4][CH:3]=1.[C:12]1([CH3:20])[CH:17]=[CH:16][C:15]([CH:18]=O)=[CH:14][CH:13]=1>C(O)(=O)C.CCO>[CH3:20][C:12]1[CH:17]=[CH:16][C:15]([CH:18]=[N:9][NH:8][C:6](=[O:7])[C:5]2[CH:10]=[CH:11][C:2]([OH:1])=[CH:3][CH:4]=2)=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
OC1=CC=C(C(=O)NN)C=C1
Step Two
Name
Quantity
0.24 g
Type
reactant
Smiles
C1(=CC=C(C=C1)C=O)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 4 hours
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to remove solvent

Outcomes

Product
Name
solid
Type
product
Smiles
CC1=CC=C(C=NNC(C2=CC=C(C=C2)O)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.49 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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